N-(4-chlorophenyl)-2-(3-methylphenyl)quinazolin-4-amine
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Overview
Description
N-(4-chlorophenyl)-2-(3-methylphenyl)quinazolin-4-amine is a chemical compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-(3-methylphenyl)quinazolin-4-amine typically involves the condensation of 4-chloroaniline with 2-(3-methylphenyl)benzoic acid, followed by cyclization and amination reactions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction conditions, reduce waste, and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-(3-methylphenyl)quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Halogen substitution reactions can occur at the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reagents like chlorine and bromine are employed under controlled conditions.
Major Products Formed
Oxidation: Quinazolinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogen-substituted quinazoline compounds.
Scientific Research Applications
N-(4-chlorophenyl)-2-(3-methylphenyl)quinazolin-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex quinazoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-(3-methylphenyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-phenylquinazolin-4-amine
- N-(4-bromophenyl)-2-(3-methylphenyl)quinazolin-4-amine
- N-(4-chlorophenyl)-2-(4-methylphenyl)quinazolin-4-amine
Uniqueness
N-(4-chlorophenyl)-2-(3-methylphenyl)quinazolin-4-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C21H16ClN3 |
---|---|
Molecular Weight |
345.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-(3-methylphenyl)quinazolin-4-amine |
InChI |
InChI=1S/C21H16ClN3/c1-14-5-4-6-15(13-14)20-24-19-8-3-2-7-18(19)21(25-20)23-17-11-9-16(22)10-12-17/h2-13H,1H3,(H,23,24,25) |
InChI Key |
GKBLNIOSMFMKIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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